Structural Isomerism: N1-Ethyl, C3-Methyl Substitution Pattern vs. C5-Methyl Analog
The compound's specific substitution pattern, featuring an ethyl group at the N1 position and a methyl group at the C3 position, differentiates it from its closest isomer, 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide. This positional isomerism results in different canonical SMILES strings (CCN1C=C(C(=N1)C)S(=O)(=O)NN vs. CCN1C(=C(C=N1)S(=O)(=O)NN)C) and distinct InChI Keys (IMSNAZMMHHSPSO-UHFFFAOYSA-N vs. ATGFZQLPERVHLS-UHFFFAOYSA-N) . These structural differences are fundamental, as the position of the methyl group can alter molecular interactions with biological targets and influence the compound's reactivity as a synthetic intermediate.
| Evidence Dimension | Molecular Structure and Isomerism |
|---|---|
| Target Compound Data | Canonical SMILES: CCN1C=C(C(=N1)C)S(=O)(=O)NN; InChI Key: IMSNAZMMHHSPSO-UHFFFAOYSA-N |
| Comparator Or Baseline | 1-ethyl-5-methyl-1H-pyrazole-4-sulfonohydrazide (CAS 1006327-17-8); Canonical SMILES: CCN1C(=C(C=N1)S(=O)(=O)NN)C; InChI Key: ATGFZQLPERVHLS-UHFFFAOYSA-N |
| Quantified Difference | Distinct positional isomer; difference in methyl group placement (C3 vs. C5) on the pyrazole ring. |
| Conditions | Computational and structural analysis; no biological assay data available for direct target compound. |
Why This Matters
This confirms the unique identity of the compound, ensuring researchers procure the correct isomer for SAR studies, as even a single atom shift on the heterocyclic ring can dramatically alter biological activity and molecular recognition.
